molecular formula C14H18O4 B185061 Methyl salicylate 2-ethylbutyrate CAS No. 85005-92-1

Methyl salicylate 2-ethylbutyrate

Cat. No.: B185061
CAS No.: 85005-92-1
M. Wt: 250.29 g/mol
InChI Key: QXNXIPALJCPMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl salicylate 2-ethylbutyrate, also known as wintergreen oil, is an ester compound commonly used in the fragrance and flavor industries. It has a characteristic minty, sweet, and slightly fruity odor and taste. The compound is synthesized through a simple esterification reaction between methyl salicylate and 2-ethylbutyric acid. This compound has various scientific research applications, including its use as an insect repellent, pesticide, and pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of methyl salicylate 2-ethylbutyrate is not fully understood. However, it is believed that the compound works by disrupting the nervous system of insects, leading to their death. The compound may also act as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synapses and causing paralysis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

Methyl salicylate 2-ethylbutyrate has several advantages and limitations for lab experiments. Its strong odor makes it easy to detect, making it useful for experiments involving insects or other small animals. However, the compound's volatility and flammability make it challenging to handle and store. Additionally, the compound may be toxic to some organisms, making it unsuitable for use in certain experiments.

Future Directions

There are several future directions for the research and development of methyl salicylate 2-ethylbutyrate. One potential area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a drug for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of methyl salicylate 2-ethylbutyrate involves the reaction between methyl salicylate and 2-ethylbutyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of the reaction depends on the reaction conditions, such as the reaction time, temperature, and the amount of catalyst used.

Scientific Research Applications

Methyl salicylate 2-ethylbutyrate has various scientific research applications. It is commonly used as an insect repellent due to its strong odor, which repels insects. The compound has also been used as a pesticide for controlling agricultural pests. This compound is also used as a pharmaceutical intermediate in the synthesis of various drugs.

Properties

85005-92-1

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-(2-ethylbutanoyloxy)benzoate

InChI

InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3

InChI Key

QXNXIPALJCPMNY-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC

85005-92-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.